molecular formula C27H45NO3 B028002 (3-anilino-2-hydroxypropyl) (E)-octadec-9-enoate CAS No. 102390-02-3

(3-anilino-2-hydroxypropyl) (E)-octadec-9-enoate

Cat. No.: B028002
CAS No.: 102390-02-3
M. Wt: 431.7 g/mol
InChI Key: ZSQHZTSVIIYJNV-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SB 202190 hydrochloride: is a selective and cell-permeable inhibitor of p38 mitogen-activated protein kinase (MAPK). It is widely used in scientific research to study the role of p38 MAPK in various cellular processes, including inflammation, cell cycle regulation, and apoptosis . The compound is known for its high potency and specificity, making it a valuable tool in both basic and applied research.

Preparation Methods

Synthetic Routes and Reaction Conditions: SB 202190 hydrochloride can be synthesized through a multi-step process involving the reaction of 4-fluorophenylhydrazine with 4-hydroxybenzaldehyde to form a hydrazone intermediate. This intermediate is then cyclized with 4-pyridinecarboxaldehyde under acidic conditions to yield the imidazole core structure. The final product is obtained by hydrochloride salt formation .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis typically involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: SB 202190 hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups such as the fluorophenyl and pyridyl moieties .

Common Reagents and Conditions:

    Oxidation: Not commonly involved in oxidation reactions.

    Reduction: Not typically reduced under standard conditions.

    Substitution: Commonly involves nucleophilic substitution reactions, particularly at the fluorophenyl group.

Major Products: The major products formed from these reactions are typically derivatives of the imidazole core structure, which may have modified biological activities .

Properties

CAS No.

102390-02-3

Molecular Formula

C27H45NO3

Molecular Weight

431.7 g/mol

IUPAC Name

(3-anilino-2-hydroxypropyl) (E)-octadec-9-enoate

InChI

InChI=1S/C27H45NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-27(30)31-24-26(29)23-28-25-20-17-16-18-21-25/h9-10,16-18,20-21,26,28-29H,2-8,11-15,19,22-24H2,1H3/b10-9+

InChI Key

ZSQHZTSVIIYJNV-MDZDMXLPSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OCC(CNC1=CC=CC=C1)O

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(CNC1=CC=CC=C1)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(CNC1=CC=CC=C1)O

Synonyms

3-(N-phenylamino)-1,2-propanediol 1-oleoyl ester
MEPAP 1-oleyl

Origin of Product

United States

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